molecular formula C8H7ClO2S B2968262 2-Chloro-3-(methylsulfanyl)benzoic acid CAS No. 1805648-85-4

2-Chloro-3-(methylsulfanyl)benzoic acid

Cat. No.: B2968262
CAS No.: 1805648-85-4
M. Wt: 202.65
InChI Key: SPILZNXIVVCKEG-UHFFFAOYSA-N
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Description

Significance of Carboxylic Acid Derivatives in Advanced Organic Synthesis and Materials Science

Carboxylic acids and their derivatives are fundamental pillars of organic chemistry, serving as essential intermediates in the synthesis of a vast array of complex molecules. numberanalytics.com Derivatives are formed by replacing the hydroxyl (-OH) group of the carboxylic acid with other functional groups, leading to classes of compounds such as esters, amides, acid chlorides, and anhydrides. khanacademy.org This transformation is crucial because these derivatives are generally more reactive toward nucleophilic attack than the parent carboxylic acid, whose hydroxyl group is a poor leaving group. libretexts.org This enhanced reactivity makes them indispensable tools for constructing new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of advanced organic synthesis. numberanalytics.com Their versatility is demonstrated in their widespread use in the production of pharmaceuticals and agrochemicals, where precise molecular architectures are required for biological activity. numberanalytics.com

In the field of materials science, carboxylic acid derivatives are equally vital. They are the monomers used to produce some of the most common and important polymers. For instance, the reaction of dicarboxylic acid derivatives with diols or diamines leads to the formation of polyesters and polyamides, respectively. numberanalytics.com These materials have applications ranging from textiles and engineering plastics to advanced composites. More recently, carboxylic acid-based materials are being explored for their role in creating energy-efficient technologies, including high-performance batteries, supercapacitors, and more durable solar cells, highlighting their expanding importance in developing next-generation materials. patsnap.com

Strategic Positioning of Halo-Sulfur-Substituted Benzoic Acid Scaffolds in Chemical Space

The term "chemical space" refers to the vast ensemble of all possible molecules. The strategic positioning of a particular molecular scaffold within this space is determined by its structural features and synthetic versatility, which allow it to serve as a starting point for creating a diverse library of related compounds. Halo-sulfur-substituted benzoic acid scaffolds, such as 2-Chloro-3-(methylsulfanyl)benzoic acid, occupy a particularly valuable position due to the synergistic contribution of their three distinct functional groups.

The Carboxylic Acid Group : This group serves as a primary synthetic handle. It can be readily converted into a variety of other functional groups (esters, amides, etc.) and is often a key pharmacophore, a part of a molecule's structure that is responsible for its biological activity through interactions with targets like enzymes or receptors. preprints.orgchemicalbook.com Furthermore, the carboxylic acid group can act as a directing group in certain reactions, influencing the position of subsequent chemical modifications on the aromatic ring. nih.gov

The Halogen (Halo) Substituent : The chlorine atom is an electron-withdrawing group that modulates the electronic properties of the benzene (B151609) ring, affecting its reactivity and the acidity of the carboxyl group. This electronic influence is critical for controlling the outcome of synthetic transformations. The halogen can also serve as a leaving group in nucleophilic aromatic substitution reactions or as a site for cross-coupling reactions, providing another avenue for molecular elaboration. Its presence also impacts the molecule's lipophilicity, a key parameter in drug design. nih.gov

The Sulfur-Containing (Sulfur-Substituted) Group : The methylsulfanyl group offers a unique site for chemical manipulation. It can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which have different electronic and steric properties. This transformation can be used to fine-tune the biological activity or physical properties of the final product. The sulfur atom itself can participate in specific non-covalent interactions with biological targets, making it a valuable feature in medicinal chemistry. smolecule.com

The combination of these three groups on a single, rigid benzoic acid framework creates a multifunctional and highly valuable scaffold for building diverse and complex molecules with potential applications in drug discovery and materials science.

Historical Trajectory and Emerging Research Directions for this compound Analogs

The historical context for compounds like this compound is rooted in the broader history of its parent molecule, benzoic acid. Benzoic acid itself was discovered in the 16th century, with its chemical structure being elucidated in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.com Its industrial synthesis began with processes that sometimes yielded chlorinated derivatives as byproducts. newworldencyclopedia.org As the fields of medicinal and agricultural chemistry developed through the 20th century, the deliberate synthesis of substituted benzoic acids became a common strategy for creating new functional molecules.

While the specific historical development of this compound is not extensively documented, the trajectory of its analogs points toward clear and emerging research directions. Current research increasingly focuses on using highly functionalized building blocks for the efficient synthesis of targeted molecules. Analogs of this compound, particularly those with chloro and sulfonyl groups, have been identified as crucial intermediates in the synthesis of modern herbicides. google.compatsnap.com

In medicinal chemistry, the strategic functionalization of the benzoic acid ring is a central theme in the development of new therapeutic agents. Research shows that substituted benzoic acids are core components in a wide range of drug candidates, including those with anticancer properties. preprints.orgresearchgate.net The emerging trend is the use of such scaffolds in late-stage functionalization, where complex drug-like molecules are modified late in their synthetic sequence to rapidly generate analogs for biological testing. nih.gov This approach accelerates the drug discovery process. Therefore, the research direction for analogs of this compound is focused on their application as versatile intermediates for creating high-value, complex molecules for the pharmaceutical and agrochemical industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILZNXIVVCKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805648-85-4
Record name 2-chloro-3-(methylsulfanyl)benzoic acid
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Synthetic Methodologies for 2 Chloro 3 Methylsulfanyl Benzoic Acid

Retrosynthetic Analysis and Established Pathways to Substituted Benzoic Acids

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 2-Chloro-3-(methylsulfanyl)benzoic acid, two primary retrosynthetic disconnections can be considered: functionalizing a pre-existing benzoic acid core or constructing the ring with the substituents already in place or introduced sequentially.

This approach begins with a simpler benzoic acid derivative and introduces the chloro and methylsulfanyl groups. A key strategy here is Directed ortho-Metalation (DoM), where a functional group directs deprotonation to an adjacent position on the aromatic ring. acs.orgorganic-chemistry.orgnih.gov The carboxylate group itself can act as a directed metalation group (DMG), facilitating the introduction of electrophiles at the C2 (ortho) position. acs.orgorganic-chemistry.orgnih.gov

For instance, starting with 3-(methylsulfanyl)benzoic acid, the carboxylate could direct lithiation to the C2 position, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) to install the chloro group.

Table 1: Hypothetical Retrosynthetic Pathway via Directed Functionalization

Target Molecule Retrosynthetic Step Precursor Key Transformation
This compound C-Cl Bond Formation 3-(Methylsulfanyl)benzoic acid Directed ortho-Metalation followed by Electrophilic Chlorination
3-(Methylsulfanyl)benzoic acid C-S Bond Formation 3-Bromobenzoic acid Nucleophilic Aromatic Substitution or Metal-Catalyzed Thiolation

This strategy leverages the directing ability of the carboxyl group to achieve the desired 2,3-substitution pattern, which can be challenging to obtain through classical electrophilic aromatic substitution due to the directing effects of the substituents. bohrium.compearson.com

An alternative strategy involves starting with a benzene (B151609) ring that already bears the chloro and methylsulfanyl groups in the correct 1,2,3-arrangement and then forming the carboxylic acid. A common and powerful method for this transformation is the oxidation of an alkyl group, typically a methyl group, at the benzylic position. savemyexams.comyoutube.comkhanacademy.org

The retrosynthetic pathway would look as follows:

Target: this compound

Precursor: 2-Chloro-3-(methylsulfanyl)toluene

Transformation: Oxidation of the methyl group.

This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. savemyexams.comgoogle.com The precursor, 2-chloro-3-(methylsulfanyl)toluene, would need to be synthesized, for example, from 2-chloro-3-methylaniline (B1589733) via diazotization followed by reaction with a sulfur nucleophile.

This approach is advantageous when the required substituted toluene (B28343) is readily accessible. The oxidation of the benzylic position is a robust and well-established reaction in organic synthesis. youtube.com

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. jk-sci.comnih.gov

Modern synthesis avoids stoichiometric reagents where possible, favoring catalytic cycles that are more atom-economical and generate less waste.

Chlorination: Catalytic aromatic chlorination can be achieved using various systems. Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can catalyze the reaction of an aromatic ring with chlorine gas or other chlorine sources like sulfuryl chloride (SO₂Cl₂). jove.comgoogle.comacs.org Transition-metal-catalyzed C-H activation is a more advanced strategy that allows for the direct and selective introduction of chlorine atoms onto an aromatic ring, often with high regioselectivity dictated by a directing group.

Methylsulfanylation: The introduction of the -SMe group has seen significant advances through metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are frequently used to forge C-S bonds. acs.org For instance, an aryl halide (e.g., 2,3-dichlorobenzoic acid) could be selectively coupled with a methylthiol source. nih.gov Alternatively, direct C-H methylthiolation is an emerging field, where a catalyst activates a C-H bond for reaction with a methylthiolating agent, such as dimethyl sulfoxide (B87167) (DMSO), which can serve as both the solvent and the source of the methylthio group. acs.orgacs.org

Table 2: Examples of Modern Catalytic C-H Functionalization Reactions

Reaction Type Catalyst System (Example) Reagent Description
C-H Chlorination Palladium (Pd) complexes N-Chlorosuccinimide (NCS) Direct, regioselective chlorination of a C-H bond guided by a directing group on the substrate.

These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.comjocpr.com Key metrics are used to evaluate the "greenness" of a synthetic route.

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. tamu.edu A lower E-factor signifies a greener process.

Other metrics like Process Mass Intensity (PMI), which considers all materials used in a process (reactants, solvents, workup chemicals), and Reaction Mass Efficiency (RME) provide a more holistic view of the sustainability of a synthesis. nih.govtamu.edumdpi.com When designing a synthesis for this compound, choosing pathways with high atom economy and low E-factors, such as those employing catalytic C-H activation over multi-step routes with stoichiometric reagents, is crucial for sustainability. jk-sci.commonash.edu

Optimization of Reaction Conditions and Process Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to industrial production requires careful optimization and consideration of several factors. catsci.comlabmanager.com

Optimization of Reaction Conditions: Key parameters such as temperature, pressure, reaction time, catalyst loading, and solvent choice must be systematically optimized to maximize yield and purity while minimizing costs and reaction time. researchgate.netresearchgate.net For a hypothetical synthesis of this compound, this could involve screening different catalysts for the chlorination or methylthiolation steps or finding the optimal temperature for an oxidation reaction to prevent byproduct formation.

Process Scale-Up Considerations: Scaling up a reaction is not merely about using larger flasks. catsci.comrsc.org Critical factors include:

Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a large scale due to the lower surface-area-to-volume ratio of large reactors, which limits heat dissipation. catsci.comrsc.org

Mass Transfer and Mixing: Ensuring efficient mixing in large reactors is essential for maintaining reaction homogeneity and achieving consistent results. visimix.com

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is paramount. labmanager.com

Cost and Availability of Materials: The cost and bulk availability of starting materials and reagents become major drivers in route selection for commercial production. rsc.org

Downstream Processing: Isolation and purification of the final product must be efficient and scalable.

Table 3: Key Considerations for Process Scale-Up

Parameter Laboratory Scale Industrial Scale Rationale for Consideration
Heat Management High surface-area-to-volume ratio; easy dissipation. Low surface-area-to-volume ratio; potential for thermal runaway. Safety and reaction control are critical. Runaway reactions can have disastrous consequences. catsci.com
Reagent Addition Can be rapid. Often slow and controlled. To manage exotherms and maintain optimal stoichiometry.
Mixing Typically efficient (e.g., magnetic stirring). Requires mechanical agitation; potential for inefficient mixing. Inconsistent mixing can lead to side reactions and lower yields. visimix.com

| Solvent Choice | Wide variety, often based on solubility. | Driven by cost, safety (flammability), environmental impact, and ease of recovery. | Economic and regulatory factors are as important as chemical properties. |

By carefully addressing these chemical and engineering challenges, a robust and economically viable process for the synthesis of this compound can be developed.

Regioselectivity and Chemoselectivity Challenges in Functionalized Benzoic Acid Synthesis

The synthesis of a molecule with a specific substitution pattern like this compound is fraught with challenges related to regioselectivity and chemoselectivity. These challenges arise from the need to control where and which functional groups react on the benzoic acid scaffold.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of synthesizing this compound, several regioselective challenges can be anticipated. For example, if starting from a monosubstituted benzene derivative, the introduction of subsequent substituents must be directed to the correct positions. The existing substituent(s) on the ring will influence the position of the next incoming group. The carboxyl group of a benzoic acid is a meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. quora.com Conversely, chloro and methylsulfanyl groups are typically ortho, para-directing. Therefore, the order of introduction of these functional groups is critical to achieving the desired 1,2,3-substitution pattern.

In a hypothetical synthesis starting from 2-chlorotoluene, the introduction of the methylsulfanyl group would need to be directed to the 3-position. This can be challenging as the chloro and methyl groups will direct incoming electrophiles to the ortho and para positions, potentially leading to a mixture of isomers.

Directed ortho-metalation can offer a solution to regioselectivity issues by using a directing group, such as the carboxylate, to selectively deprotonate the ortho position, allowing for the introduction of a substituent at that specific site. organic-chemistry.org However, the presence of multiple potential sites for metalation can still lead to mixtures of products.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. patsnap.com In the synthesis of this compound, the starting materials and intermediates contain multiple reactive sites. For instance, during the introduction of the methylsulfanyl group, the reagent must selectively react with the desired position on the aromatic ring without reacting with the carboxylic acid group.

Furthermore, if a strong nucleophile is used to introduce the methylsulfanyl group via nucleophilic aromatic substitution on a dichlorinated precursor, there is a risk of the nucleophile reacting with the carboxylic acid. Similarly, harsh reaction conditions required for one transformation might lead to unintended side reactions involving other functional groups present in the molecule. For example, oxidizing a methyl group to a carboxylic acid in the final step requires an oxidizing agent that does not affect the chloro and methylsulfanyl groups.

The interplay between the electronic and steric effects of the substituents further complicates both regioselectivity and chemoselectivity. For instance, the steric hindrance from the existing substituents can influence the accessibility of a particular reaction site, thereby affecting the regiochemical outcome of a reaction. mdpi.com

A summary of potential regiochemical and chemochemical challenges is presented in the table below.

ChallengeDescriptionPotential Outcome
Regioselectivity Controlling the position of incoming substituents on the benzene ring.Formation of undesired isomers (e.g., 2-chloro-5-(methylsulfanyl)benzoic acid).
Chemoselectivity Achieving selective reaction at one functional group in the presence of others.Unwanted side reactions, such as reaction at the carboxylic acid group or oxidation of the methylsulfanyl group.
Steric Hindrance The spatial arrangement of existing groups hindering the approach of reagents.Reduced reaction rates or prevention of reaction at the desired position.
Electronic Effects The electron-donating or -withdrawing nature of substituents influencing reactivity and orientation.Altered reactivity of the aromatic ring and direction of incoming groups.

Addressing these challenges often requires a multi-step synthetic strategy with careful selection of reagents, reaction conditions, and the use of protecting groups to temporarily mask reactive functional groups.

Reactivity Profile and Mechanistic Investigations of 2 Chloro 3 Methylsulfanyl Benzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions: Kinetic and Thermodynamic Aspects

The conversion of 2-Chloro-3-(methylsulfanyl)benzoic acid to its corresponding esters and amides is a fundamental transformation. The kinetics and thermodynamics of these reactions are influenced by the electronic and steric effects of the ortho-chloro and meta-methylsulfanyl substituents.

Esterification: The esterification of benzoic acids is typically an acid-catalyzed equilibrium process. The rate of esterification is sensitive to the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the chloro substituent at the ortho position, can influence the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups increase the acidity of the benzoic acid, which can affect the equilibrium of the reaction. However, the steric hindrance from the ortho-chloro group can decrease the reaction rate by impeding the approach of the alcohol nucleophile. Studies on substituted benzoic acids have shown that ortho substituents generally retard the rate of esterification compared to their meta and para isomers due to steric hindrance. ijstr.org

The reaction is typically carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester. researchgate.netdnu.dp.ua The kinetics of the esterification of benzoic acid with butanol has been shown to be first order with respect to the benzoic acid. dnu.dp.ua

Amidation: The direct formation of amides from carboxylic acids and amines is generally a slow process due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is often activated to facilitate the reaction. Common activating agents include carbodiimides, which convert the carboxylic acid into a more reactive intermediate. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. nih.govmdpi.com The thermodynamics of amidation are generally favorable, but the kinetic barrier necessitates the use of coupling agents or harsh thermal conditions. organic-chemistry.org The presence of the ortho-chloro substituent in this compound would likely necessitate the use of such activation methods for efficient amidation.

ReactionTypical ReagentsKey Factors Influencing Reactivity
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Steric hindrance from ortho-chloro group, Electronic effect of substituents
AmidationAmine, Coupling Agent (e.g., DCC) or conversion to Acid ChlorideFormation of stable salt, Steric hindrance

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. The stability of the resulting aryl anion or aryl radical intermediate is a key factor in the feasibility of this reaction. For aromatic carboxylic acids, decarboxylation is generally difficult and requires high temperatures unless specific structural features are present. libretexts.orgmasterorganicchemistry.com

The presence of the ortho-chloro group in this compound is expected to influence its decarboxylation behavior. Studies on ortho-substituted benzoic acids have shown that they can undergo decarboxylation, sometimes more readily than their para-isomers, potentially through a mechanism involving interaction with the ortho-substituent. rsc.orgresearchgate.net The thermal decarboxylation of p-chlorobenzoic acid has been studied and is proposed to follow an SE2 mechanism. minia.edu.eg Recent advancements have enabled the decarboxylation of aryl carboxylic acids under milder conditions using photoredox catalysis to generate aryl radicals. nih.gov

Reduction Chemistries of the Carboxyl Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. The choice of reducing agent is crucial for achieving this transformation without affecting the other functional groups.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. nih.govnih.gov However, LiAlH₄ is a very reactive and non-selective reagent. A milder and more selective reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). Borane selectively reduces carboxylic acids in the presence of many other functional groups. nih.gov Given the presence of the chloro and methylsulfanyl groups, which are generally stable to borane, the reduction of this compound with BH₃•THF would be the preferred method to selectively form the corresponding benzyl (B1604629) alcohol.

Reducing AgentReactivity with Carboxylic AcidsSelectivity
Lithium Aluminum Hydride (LiAlH₄)StrongLow
Borane-THF (BH₃•THF)ModerateHigh

Reactions Involving the Aromatic Core and Substituents

The aromatic ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions. The existing substituents play a crucial role in determining the regioselectivity and rate of these reactions. The chloro substituent also provides a handle for various cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group. The chloro substituent is a deactivating, ortho, para-directing group. The methylsulfanyl group is an activating, ortho, para-directing group.

The combined effect of these three substituents on the regioselectivity of EAS is complex. The activating methylsulfanyl group will likely have a dominant directing effect over the deactivating chloro and carboxyl groups. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the methylsulfanyl group. However, the steric hindrance from the adjacent chloro and carboxylic acid groups would likely disfavor substitution at the position between them. Thus, the most probable position for electrophilic attack would be para to the methylsulfanyl group.

Nucleophilic Aromatic Substitution (NAS): Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups ortho or para to the leaving group (the chloride). google.comlibretexts.org In this molecule, the carboxylic acid group is an electron-withdrawing group, but it is meta to the chloro substituent. The methylsulfanyl group is electron-donating by resonance. Therefore, the ring is not strongly activated towards NAS. The reaction would likely require harsh conditions, such as high temperatures and strong nucleophiles, to proceed. acs.org

Transformations of the Chloro-Substituent: Substitution and Cross-Coupling Reactivity

The chloro substituent on the aromatic ring is a versatile functional group that can be transformed through various substitution and cross-coupling reactions.

Nucleophilic Substitution: As mentioned, direct nucleophilic displacement of the chloride is challenging due to the lack of strong activation. However, under forcing conditions or with specific catalytic systems, it may be possible.

Cross-Coupling Reactions: The chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netyoutube.commsu.edu This would allow for the introduction of a wide variety of aryl or vinyl groups at the 2-position of the benzoic acid ring.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper co-catalyst, leading to the formation of an aryl-alkyne bond.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst.

The efficiency of these cross-coupling reactions can be influenced by the steric hindrance from the adjacent carboxylic acid group and the electronic effects of the methylsulfanyl group.

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron reagentC-C
SonogashiraTerminal alkyneC-C (alkyne)
Buchwald-HartwigAmineC-N

Transformations of the Methylsulfanyl Group: The methylsulfanyl group can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. bohrium.commdpi.comorientjchem.orgacs.org This transformation significantly alters the electronic properties of the substituent, converting it from an electron-donating group to a strongly electron-withdrawing group. This change would have a profound impact on the reactivity of the aromatic ring and the acidity of the carboxylic acid. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com

Reactivity of the Methylsulfanyl Group: Oxidation and Cleavage Pathways

The methylsulfanyl group of this compound is a key site of chemical reactivity, primarily susceptible to oxidation. This transformation converts the thioether functionality into sulfoxide and subsequently to sulfone derivatives, significantly altering the electronic and steric properties of the molecule.

Oxidation Pathways:

The oxidation of the methylsulfanyl group is a common and important reaction. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from related compounds. The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an important herbicide intermediate, often proceeds through the oxidation of a corresponding methylsulfanyl precursor. google.comgoogle.com Various oxidizing agents can be employed for this transformation, with nitric acid and sodium hypochlorite (B82951) being notable examples. google.com

The general pathway for the oxidation of the methylsulfanyl group proceeds in two stages:

Oxidation to Sulfoxide: The initial oxidation converts the methylsulfanyl group (-SCH₃) to a methylsulfinyl group (-SOCH₃).

Oxidation to Sulfone: Further oxidation of the methylsulfinyl group yields the methylsulfonyl group (-SO₂CH₃).

The reaction conditions, including the choice of oxidant, solvent, and temperature, can be controlled to selectively favor the formation of either the sulfoxide or the sulfone. For instance, strong oxidizing conditions, such as the use of excess nitric acid at elevated temperatures (175 to 195 °C), are utilized to drive the reaction to the fully oxidized sulfone state. google.com

The following table summarizes typical oxidizing agents and conditions used for the oxidation of similar chloro-substituted toluenes containing a sulfur linkage, which can be considered analogous to the reactivity of this compound.

Oxidizing AgentCatalyst/ConditionsProductReference
Nitric acid175 to 195 °C2-chloro-4-methylsulfonylbenzoic acid google.com
Nitric acid140°C~200°C, 1~3.0MPa Oxygen, CuI catalyst2-chloro-4-thiamphenicol benzoic acid google.com
Sodium hypochloritePrecious metal salt phase-transfer catalyst2-chloro-4-methylsulfonyltoluene oxidation product google.com

Cleavage Pathways:

Mechanistic Studies of Key Reactions: Computational and Experimental Approaches

Detailed mechanistic studies, both computational and experimental, focusing specifically on the key reactions of this compound are limited in the available scientific literature. However, the general mechanisms for the oxidation of thioethers are well-established.

Mechanism of Oxidation:

The oxidation of the methylsulfanyl group to a sulfone typically proceeds through a stepwise mechanism.

Nucleophilic Attack: The sulfur atom of the methylsulfanyl group, being nucleophilic, attacks the electrophilic oxygen of the oxidizing agent (e.g., nitric acid).

Formation of Sulfoxide: This initial attack, followed by proton transfer or other subsequent steps depending on the oxidant, leads to the formation of the methylsulfinyl intermediate.

Further Oxidation: The sulfur atom in the sulfoxide is still susceptible to oxidation. A second nucleophilic attack by the sulfoxide sulfur on another molecule of the oxidizing agent results in the formation of the methylsulfonyl group.

The electron-withdrawing nature of the chloro and carboxylic acid groups on the benzoic acid ring can influence the nucleophilicity of the sulfur atom, potentially affecting the reaction rate and conditions required for oxidation compared to unsubstituted or differently substituted analogues.

Experimental approaches to elucidate such mechanisms would typically involve:

Kinetic Studies: Measuring reaction rates under varying concentrations of reactants and catalysts to determine the rate law and infer the molecularity of the rate-determining step.

Isotopic Labeling: Using isotopically labeled oxidizing agents (e.g., containing ¹⁸O) to trace the origin of the oxygen atoms in the final sulfone product.

Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy to identify and characterize reaction intermediates and products.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction mechanism. These studies can be used to:

Model Reaction Pathways: Calculate the energy profiles of different possible reaction pathways to determine the most favorable mechanism.

Characterize Transition States: Determine the geometries and energies of transition states to understand the activation barriers of the reaction steps.

Analyze Electronic Structure: Investigate the electronic properties of reactants, intermediates, and transition states to understand the factors controlling reactivity.

While specific computational and experimental mechanistic studies for this compound are not present in the provided search results, the general principles of thioether oxidation provide a solid framework for understanding its reactivity. Further research focusing on this specific molecule would be necessary to fully elucidate the nuances of its reaction mechanisms.

Advanced Derivatization Strategies and Analog Design from 2 Chloro 3 Methylsulfanyl Benzoic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Anhydrides)

The carboxylic acid moiety is the most readily derivatized functional group in 2-Chloro-3-(methylsulfanyl)benzoic acid, providing access to a wide array of esters, amides, and anhydrides. These derivatives are crucial for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esters: Esterification is commonly achieved through Fischer esterification, where the benzoic acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Solid acid catalysts are also employed for greener synthesis protocols.

Amides: Amide bond formation is a cornerstone of medicinal chemistry. Direct amidation by heating the carboxylic acid with an amine is often inefficient. Therefore, coupling reagents are typically employed to activate the carboxylic acid. A variety of modern amidation protocols can be applied, including the use of boron-based reagents like B(OCH₂CF₃)₃ or titanium tetrachloride (TiCl₄) to mediate the condensation between this compound and a primary or secondary amine. acs.orgnih.govnih.gov These methods often proceed under mild conditions with high yields. rsc.org

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often facilitated by reagents such as acetic anhydride. wikipedia.orgorgsyn.org A common laboratory method involves reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid or with the carboxylic acid in the presence of a base like pyridine. orgsyn.org These anhydrides are highly reactive acylating agents themselves, useful for further derivatization.

Table 1: Common Synthetic Methods for Carboxylic Acid Derivatives

Derivative Type Reagents and Conditions General Reaction Scheme
Ester R'-OH, H₂SO₄ (catalyst), heat Ar-COOH + R'-OH ⇌ Ar-COOR' + H₂O

Exploration of Halogenated and Sulfur-Modified Analogs

Modification of the aromatic ring and the sulfur atom introduces another layer of structural diversity, allowing for the fine-tuning of electronic and steric properties.

Sulfur-Modified Analogs: The methylsulfanyl (-SCH₃) group is a key site for modification, primarily through oxidation. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) (-SOCH₃) or further to a sulfone (-SO₂CH₃). This transformation significantly alters the group's polarity and hydrogen bonding capacity. Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide in acetic acid. bohrium.commdpi.com Using an excess of the oxidant or stronger conditions typically leads to the formation of the corresponding sulfone. orientjchem.orgacs.org

Halogenated Analogs: Introducing additional halogen atoms onto the benzene (B151609) ring can profoundly impact the molecule's biological activity and pharmacokinetic profile. This is achieved via electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. The carboxylic acid and the oxidized sulfonyl groups are deactivating and meta-directing, while the chloro and methylsulfanyl groups are deactivating but ortho, para-directing. youtube.comlibretexts.orglibretexts.orgunizin.org For this compound, the positions open for substitution are C4, C5, and C6. The combined directing effects suggest that electrophilic attack is most likely to occur at the C5 position, which is para to the chloro group and meta to the carboxylic acid.

Table 2: Potential Sites for Further Halogenation

Position Activating/Deactivating Influence Predicted Outcome
C4 Ortho to -SCH₃, Meta to -Cl, Ortho to -COOH Sterically hindered, deactivated by -COOH
C5 Para to -Cl, Meta to -SCH₃, Meta to -COOH Favorable due to para-direction from Cl and meta from -COOH
C6 Ortho to -Cl, Para to -SCH₃, Ortho to -COOH Sterically hindered, deactivated by -COOH

Heterocyclic Ring Annulation and Fusion Strategies Employing this compound

Building new heterocyclic rings onto the this compound framework can lead to novel chemical entities with unique three-dimensional shapes and biological activities. The existing functional groups serve as handles for cyclization reactions.

A prominent strategy involves leveraging the ortho-chloro and carboxylic acid groups. For instance, copper-catalyzed Ullmann condensation with anilines or other N-nucleophiles can lead to the formation of N-aryl anthranilic acid derivatives. nih.gov These intermediates can subsequently undergo intramolecular cyclization to form acridone (B373769) or quinazolinone ring systems. While direct examples using this compound are not prevalent, the methodology is well-established for various 2-chlorobenzoic acids. acs.orgrsc.org The presence of the methylsulfanyl group at the C3 position could influence the reaction conditions and potentially participate in subsequent cyclization steps, offering a route to sulfur-containing polycyclic systems.

Generation of Focused Libraries via Parallel Synthesis Methodologies

To efficiently explore the structure-activity relationships (SAR) of derivatives, focused libraries can be generated using parallel synthesis. This high-throughput approach allows for the rapid creation of a multitude of related compounds by systematically varying specific building blocks.

The derivatization of the carboxylic acid group is particularly amenable to parallel synthesis. mdpi.com A library of amides can be synthesized by reacting this compound with a diverse set of primary and secondary amines in a multi-well plate format. nih.gov Similarly, an ester library can be created using a variety of alcohols. Solid-phase synthesis can also be employed, where the parent molecule is attached to a resin, and subsequent reactions are carried out before the final products are cleaved for purification and screening. mdpi.com This methodology is a powerful tool in drug discovery for quickly identifying lead compounds from a large pool of candidates. nih.govuniroma1.it

Computational and Theoretical Chemistry of 2 Chloro 3 Methylsulfanyl Benzoic Acid

Electronic Structure Calculations and Molecular Orbital Theory Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-3-(methylsulfanyl)benzoic acid, these calculations, typically employing Density Functional Theory (DFT), reveal the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's capacity to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

ParameterTypical Energy Value (eV) for Analogous CompoundsSignificance
HOMO Energy-6.0 to -7.5Indicates electron-donating ability. Higher values suggest stronger nucleophilicity.
LUMO Energy-1.5 to -2.5Indicates electron-accepting ability. Lower values suggest stronger electrophilicity.
HOMO-LUMO Gap (ΔE)4.0 to 5.5Relates to chemical stability and reactivity. Smaller gaps imply higher reactivity.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms (oxygen and chlorine) and the polarizable sulfur atom. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. These are often found around the oxygen atoms of the carboxylic acid group. Blue and green areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Such regions are expected near the acidic proton of the carboxyl group and the carbon atoms attached to the electronegative substituents.

The MEP map for this compound would likely show a significant negative potential around the carbonyl and hydroxyl oxygens, and a positive potential around the carboxylic hydrogen. The sulfur atom may exhibit a region of slight negative potential, contributing to the molecule's nucleophilic character.

Conformational Analysis and Potential Energy Surface Mapping

The presence of substituents on the benzene (B151609) ring of this compound introduces conformational flexibility, primarily due to rotation around the C-C bond connecting the carboxylic acid group and the C-S bond of the methylsulfanyl group. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

For ortho-substituted benzoic acids, steric hindrance often forces the carboxylic acid group to twist out of the plane of the benzene ring. nih.gov In the case of this compound, the interplay between steric repulsion involving the chloro and methylsulfanyl groups and the carboxylic acid group, as well as potential intramolecular interactions, will determine the preferred conformation.

A potential energy surface (PES) map, generated by systematically varying the key dihedral angles, can reveal the landscape of conformational energies. Studies on similar molecules, such as 2-chlorobenzoic acid, have shown that non-planar structures are often the most stable. mdpi.com For this compound, it is anticipated that the global minimum energy conformation will involve a significant dihedral angle between the plane of the carboxylic acid group and the benzene ring to alleviate steric strain.

Dihedral AngleAnticipated Stable Conformation (Degrees)Energy Barrier for Rotation (kJ/mol) - Analogous Systems
C(ring)-C(carboxyl)30 - 6015 - 30
C(ring)-S(methylsulfanyl)80 - 1005 - 15

Reaction Mechanism Elucidation via Transition State Theory and Ab Initio Dynamics

Theoretical methods are powerful tools for elucidating the mechanisms of chemical reactions. Transition State Theory (TST) and ab initio molecular dynamics (AIMD) can be employed to study reactions involving this compound. TST allows for the calculation of reaction rates by identifying the transition state structure and its energy relative to the reactants and products.

For instance, the esterification of this compound could be modeled to understand the reaction pathway and the influence of the substituents on the reaction rate. The calculations would involve locating the transition state for the nucleophilic attack of an alcohol on the protonated carboxyl group and determining the activation energy.

AIMD simulations can provide a more dynamic picture of the reaction, following the trajectories of the atoms over time. This can reveal complex reaction pathways and the role of solvent molecules in the reaction mechanism. While specific studies on this molecule are lacking, the general mechanisms for reactions of benzoic acids, such as electrophilic aromatic substitution, are well-established and can be computationally investigated for this specific derivative. aidic.it

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. damcop.com For this compound, QSPR models can be developed to predict properties such as solubility, pKa, and partition coefficient (logP).

These models are built by establishing a mathematical relationship between a set of molecular descriptors and the property of interest for a training set of molecules. The molecular descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Once a statistically robust model is developed, it can be used to predict the properties of new molecules like this compound.

For example, a QSPR model for predicting the pKa of substituted benzoic acids might use descriptors such as the Hammett substituent constant (σ), electrostatic potential at the acidic proton, and the energy of the LUMO. nih.gov

Physicochemical PropertyKey Molecular Descriptors in QSPR ModelsPredicted Value Range for Similar Compounds
pKaHammett constants, Atomic charges, LUMO energy2.5 - 3.5
logP (Octanol-Water)Molecular surface area, Polarizability, Dipole moment3.0 - 4.0
Aqueous Solubility (logS)Molecular weight, Number of hydrogen bond donors/acceptors-3.0 to -4.0

Virtual Screening Methodologies for Abstract Ligand-Receptor Interaction Prediction

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein receptor. nih.gov Benzoic acid derivatives are common scaffolds in medicinal chemistry, and this compound could be evaluated as a potential ligand for various receptors using virtual screening methods. researchgate.net

The process typically involves molecular docking, where the three-dimensional structure of the ligand is computationally fitted into the binding site of the receptor. A scoring function is then used to estimate the binding affinity. For this compound, this would involve generating a 3D conformer of the molecule and docking it into the active site of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's amino acid residues would be analyzed to predict its binding mode and affinity. This approach allows for the rapid and cost-effective screening of compounds for potential biological activity. nih.gov

Spectroscopic and Analytical Methodologies for Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-3-(methylsulfanyl)benzoic acid. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylsulfanyl protons, and the acidic proton of the carboxyl group. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl group of the methylsulfanyl substituent would appear as a sharp singlet, typically in the range of 2.4-2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methyl carbon of the methylsulfanyl group, and one for the carboxyl carbon. The chemical shifts are influenced by the electronic effects of the substituents (-Cl, -SCH₃, -COOH). The carboxyl carbon is the most deshielded, appearing around 170 ppm. The aromatic carbons attached to the electronegative chlorine and the sulfur atom will also have characteristic chemical shifts. docbrown.infodocbrown.info

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Carboxyl (COOH)>10 (broad singlet)~170Acidic proton is often broad and highly deshielded.
Aromatic (Ar-H)7.2 - 8.0 (multiplets)125 - 140Complex splitting due to coupling between three adjacent protons.
Methylsulfanyl (S-CH₃)~2.5 (singlet)~15Typical range for a methyl group attached to a sulfur atom.
Aromatic (C-COOH)-~130Carbon attached to the carboxyl group.
Aromatic (C-Cl)-~133Carbon attached to the chlorine atom.
Aromatic (C-S)-~138Carbon attached to the methylsulfanyl group.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their translational diffusion coefficients. spectroscopyeurope.com The diffusion rate of a molecule is dependent on its size and shape. ox.ac.uk In a DOSY experiment, a 2D spectrum is generated where one axis represents the chemical shift and the other represents the diffusion coefficient. spectroscopyeurope.com

This technique would be highly valuable for analyzing a sample of this compound that may contain impurities or unreacted starting materials. Each distinct molecular species will have a unique diffusion coefficient, allowing their corresponding NMR signals to be separated along the diffusion axis. This enables the identification of components in a complex mixture without the need for physical separation, making it a non-destructive analytical method. spectroscopyeurope.com For isomers, which may have very similar NMR spectra, DOSY can sometimes provide resolution if there are sufficient differences in their hydrodynamic radii. manchester.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which corresponds to the O-H stretching vibration, broadened by hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak typically between 1680-1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com Other significant peaks include the C-O stretching vibration around 1210-1320 cm⁻¹ and the out-of-plane O-H bend around 920 cm⁻¹. Vibrations corresponding to the C-Cl and C-S bonds, as well as aromatic C=C and C-H bonds, will also be present, contributing to the unique fingerprint region of the spectrum. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. Benzoic acid and its derivatives have been studied using Raman spectroscopy to understand the influence of functional groups and weak interactions. ias.ac.inbohrium.com The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals, which are useful for structural characterization. researchgate.net The C-S and C-Cl stretching vibrations, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Interactive Table: Key Vibrational Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Carboxylic AcidO-H stretch2500 - 3300 (broad)IR
Carboxylic AcidC=O stretch1680 - 1710IR, Raman
Carboxylic AcidC-O stretch1210 - 1320IR
Aromatic RingC-H stretch3000 - 3100IR, Raman
Aromatic RingC=C stretch1450 - 1600IR, Raman
Alkyl ThioetherC-S stretch600 - 800IR, Raman
Aryl HalideC-Cl stretch700 - 850IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₈H₇ClO₂S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass.

The calculated exact mass of this compound is 201.98553 Da. HRMS instruments can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Furthermore, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The molecule will break apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the original structure. Common fragmentation pathways for this molecule would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH) or carbon dioxide (CO₂) after rearrangement.

Cleavage of the methyl group (•CH₃) from the methylsulfanyl substituent.

Loss of a chlorine radical (•Cl).

Interactive Table: HRMS Data and Potential Fragments
SpeciesFormulaCalculated Exact Mass (Da)
Molecular Ion [M]⁺[C₈H₇ClO₂S]⁺201.98553
[M - OH]⁺[C₈H₆ClOS]⁺184.97999
[M - COOH]⁺[C₇H₆ClS]⁺156.98515
[M - Cl]⁺[C₈H₇O₂S]⁺167.01668
[M - SCH₃]⁺[C₇H₄ClO₂]⁺154.98996

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the methylsulfanyl and carboxyl groups relative to the ring.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation Principles

Chromatographic methods are essential for assessing the purity of a compound and for separating it from isomers and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile, polar compounds like carboxylic acids. researchgate.net A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (like trifluoroacetic acid or formic acid) to ensure the carboxylic acid remains protonated and gives sharp peaks. helixchrom.comekb.eg By monitoring the eluent with a UV detector (as the aromatic ring is a strong chromophore), the purity of this compound can be determined by quantifying the area of its peak relative to any impurity peaks. HPLC is also highly effective for separating positional isomers that may have been formed during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required. The carboxylic acid group can be converted into a more volatile ester, for example, by reaction with diazomethane or an alcohol under acidic conditions. The resulting methyl or ethyl ester is much more amenable to GC analysis. GC offers very high separation efficiency, making it excellent for resolving closely related isomers. The coupling to a mass spectrometer allows for the identification of each separated component based on its mass spectrum and fragmentation pattern.

Applications of 2 Chloro 3 Methylsulfanyl Benzoic Acid in Diverse Organic Synthesis Contexts

Building Block for Complex Natural Product Synthesis Intermediates

There is currently no available research demonstrating the use of 2-Chloro-3-(methylsulfanyl)benzoic acid as a starting material or key intermediate in the total synthesis of complex natural products.

Role in the Design and Synthesis of Ligands for Transition Metal Catalysis

Information regarding the design and synthesis of ligands for transition metal catalysis derived from this compound is not present in the surveyed scientific databases. The potential for the carboxylic acid and the sulfur atom to act as coordinating groups for metal centers is recognized, but specific examples are not documented.

Utilization in Combinatorial Chemistry and Automated Synthesis Platforms

There are no documented instances of this compound being incorporated into combinatorial libraries or utilized in automated synthesis platforms for the discovery of new bioactive molecules or materials.

Methodological Development of Novel Synthetic Transformations involving this compound

While the inherent reactivity of the functional groups in this compound suggests its potential as a substrate for developing new synthetic methods, there are no published studies that specifically focus on this compound for such purposes.

Structure Activity and Structure Property Relationship Studies of 2 Chloro 3 Methylsulfanyl Benzoic Acid Analogs: a Theoretical Perspective

Hammett and Taft Analyses for Substituent Effects on Reactivity

The Hammett equation is a cornerstone of physical organic chemistry, quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the specific substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net

For analogs of 2-Chloro-3-(methylsulfanyl)benzoic acid, the reactivity, particularly the acidity of the carboxylic acid group (pKa), is significantly influenced by the electronic effects of substituents. The chloro and methylsulfanyl groups, along with any other modifications, will alter the electron density at the carboxylic acid function, thereby affecting its ionization.

The Taft equation extends this analysis to aliphatic systems and, more importantly, separates polar (electronic), steric, and resonance effects. It is particularly useful for assessing the impact of ortho-substituents, which is highly relevant for the 2-chloro group in the parent compound. The Taft equation can be written as:

log(k/k₀) = ρσ + δEs

Here, σ* is the polar substituent constant, ρ* reflects the sensitivity of the reaction to polar effects, Es is the steric substituent constant, and δ indicates the sensitivity of the reaction to steric effects. units.it A more negative Es value indicates greater steric hindrance. drugdesign.orgdergipark.org.tr

By analyzing the Hammett (σ) and Taft (Es) constants for various substituents, researchers can predict how modifications to the this compound scaffold will impact its reactivity. For instance, adding a strong electron-withdrawing group like nitro (-NO₂) at the para-position would be expected to increase the acidity of the carboxylic acid, as reflected by its high positive σ value. Conversely, an electron-donating group like methoxy (B1213986) (-OCH₃) would decrease acidity.

Table 1: Hammett (σ) and Taft (Es) Constants for Representative Substituents
Substituentσ_metaσ_paraTaft Steric Constant (Es)
-H (Hydrogen)0.000.000.00
-Cl (Chloro)0.370.23-0.97
-SCH₃ (Methylsulfanyl)0.150.00-1.07
-NO₂ (Nitro)0.710.78-2.52
-CN (Cyano)0.560.66-0.51
-OCH₃ (Methoxy)0.12-0.27-0.55
-CH₃ (Methyl)-0.07-0.17-1.24
-CF₃ (Trifluoromethyl)0.430.54-2.40

Data compiled from various sources. units.itviu.capitt.edu

Steric and Electronic Parameter Influences on Molecular Behavior

The behavior of this compound analogs is governed by a delicate interplay of steric and electronic parameters.

Steric Influences: Steric hindrance, particularly from ortho substituents, can significantly affect molecular conformation and reactivity. The chloro group at the 2-position can influence the orientation of the carboxylic acid group, potentially forcing it out of the plane of the benzene (B151609) ring. This can disrupt conjugation and alter the electronic communication between the ring and the carboxyl group. The size and shape of substituents, quantified by parameters like the Taft steric constant (Es), are critical. For example, replacing the chloro group with a bulkier group like an isopropyl group (Es = -1.51) would introduce greater steric strain, potentially leading to different reaction selectivities or rates.

Computational Descriptors for Predicting Molecular Properties and Interactions

Computational chemistry provides a powerful toolkit for quantifying molecular properties and predicting interactions. By employing methods like Density Functional Theory (DFT), a wide range of electronic and structural descriptors can be calculated for analogs of this compound. These descriptors serve as the basis for developing SAR and SPR models. psu.edu

Key computational descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. chitkara.edu.in

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with other reagents or biological targets.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Population Analysis) can provide insight into reactive sites. For instance, a more positive charge on the carboxylic carbon can indicate greater susceptibility to nucleophilic attack. researchgate.net

Quantum Chemical Parameters: Descriptors such as hardness, softness, and electronegativity can be calculated to further refine predictions of reactivity. scielo.org.za

Table 2: Hypothetical Calculated Computational Descriptors for Benzoic Acid Analogs
Substituent (para-)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-7.12-0.986.142.35
-NO₂-8.01-2.155.864.10
-NH₂-6.54-0.755.793.51
-Cl-7.25-1.106.152.05
-OCH₃-6.88-0.816.072.89

Note: The values in this table are illustrative and represent typical trends observed in computational studies of substituted benzoic acids.

Design Principles for Modulating Reactivity and Selectivity in this compound Derivatives

Based on SAR and SPR principles, several design strategies can be employed to modulate the reactivity and selectivity of this compound derivatives.

Tuning Acidity and Nucleophilicity: The acidity of the carboxylic group can be precisely controlled by the choice of substituents. To increase acidity (enhancing reactivity towards bases), one would introduce additional electron-withdrawing groups (e.g., -CN, -CF₃) at the 4, 5, or 6 positions. To decrease acidity, electron-donating groups (e.g., -CH₃, -OCH₃) would be chosen.

Steric Shielding for Selectivity: Introducing bulky substituents near the carboxylic acid or another reactive site can sterically hinder the approach of reactants. This can be used to control selectivity, for example, in reactions where multiple sites could potentially react. A bulky group at the 2-position could favor reactions at a less hindered site on the molecule.

Introducing New Reactive Sites: New functional groups can be introduced to serve as handles for further chemical modification or to create specific interaction points. For example, adding a hydroxyl or amino group could allow for subsequent esterification or amidation reactions.

Chemometric Approaches in SAR/SPR Modeling

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of SAR/SPR, chemometric techniques like Quantitative Structure-Activity Relationship (QSAR) are used to build predictive models. drugdesign.org

A typical QSAR study on analogs of this compound would involve:

Data Set Generation: A series of analogs would be synthesized or computationally designed.

Descriptor Calculation: A wide range of descriptors (electronic, steric, topological, hydrophobic, etc.) would be calculated for each analog. nih.gov

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that correlates a set of descriptors with the observed activity or property. The general form of an MLR model is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the descriptor values and c₁, c₂, etc., are their regression coefficients. dergipark.org.tr

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and by using an external set of compounds not included in the model training.

These models can then be used to predict the properties of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with desired characteristics. chitkara.edu.in

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